[(5-Methylfuran-2-yl)methyl](2-methylpropyl)amine hydrochloride
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Overview
Description
(5-Methylfuran-2-yl)methylamine hydrochloride is an organic compound with the molecular formula C10H18ClNO It is a hydrochloride salt of an amine derivative, characterized by the presence of a furan ring substituted with a methyl group and an amine group attached to a 2-methylpropyl chain
Mechanism of Action
Target of Action
The primary targets of “(5-Methylfuran-2-yl)methylamine hydrochloride” are currently unknown . This compound is used in proteomics research , which suggests that it may interact with proteins or other biological molecules.
Mode of Action
As a compound used in proteomics research , it may interact with proteins or other biological molecules to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylfuran-2-yl)methylamine hydrochloride typically involves the reaction of 5-methylfurfurylamine with 2-methylpropylamine, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Solvent: Common solvents such as ethanol or methanol.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of (5-Methylfuran-2-yl)methylamine hydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Methylfuran-2-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the amine group can produce secondary or tertiary amines.
Scientific Research Applications
(5-Methylfuran-2-yl)methylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
(5-Methylfuran-2-yl)methylamine hydrochloride: Similar structure with a propyl chain instead of a 2-methylpropyl chain.
5-Methylfurfurylamine: Lacks the 2-methylpropyl chain and hydrochloride salt.
2-Methylpropylamine: Lacks the furan ring and methyl substitution.
Uniqueness
(5-Methylfuran-2-yl)methylamine hydrochloride is unique due to its specific combination of a furan ring with a methyl group and an amine group attached to a 2-methylpropyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-methyl-N-[(5-methylfuran-2-yl)methyl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-8(2)6-11-7-10-5-4-9(3)12-10;/h4-5,8,11H,6-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWQWXQXYPBZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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